molecular formula C15H16ClFN2O3S B5970176 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole

4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole

Cat. No. B5970176
M. Wt: 358.8 g/mol
InChI Key: TWYMXFSUVHBSKF-UHFFFAOYSA-N
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Description

4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a small molecule that belongs to the class of isoxazole sulfonamides and has been studied extensively for its therapeutic properties.

Mechanism of Action

The mechanism of action of 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole involves its ability to bind to specific proteins and enzymes in the body. The compound has been shown to bind to proteins involved in the cell cycle, leading to the inhibition of cell growth and division. It has also been shown to bind to enzymes involved in the production of pro-inflammatory cytokines, leading to the inhibition of inflammation. Additionally, the compound has been shown to bind to enzymes involved in the formation of amyloid plaques in the brain, leading to the potential treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole have been studied extensively in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. Additionally, the compound has been shown to reduce the formation of amyloid plaques in the brain, leading to the potential treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole in lab experiments include its small molecular size, which allows for easy synthesis and purification. Additionally, the compound has been shown to have therapeutic properties in various diseases, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

The future directions for the study of 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole include further studies to determine its safety and efficacy in humans. Additionally, the compound can be further modified to improve its therapeutic properties and reduce its potential toxicity. The compound can also be studied for its potential applications in other diseases such as infectious diseases and metabolic disorders. Furthermore, the compound can be studied for its potential as a diagnostic tool for detecting specific proteins and enzymes in the body.

Synthesis Methods

The synthesis of 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 1-[(3-chloro-4-fluorophenyl)sulfonyl]pyrrolidine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole has been studied extensively for its potential applications in the field of medicine. It has been shown to have therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. The compound has been studied for its ability to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential to treat neurological disorders such as Alzheimer's disease by targeting specific enzymes involved in the formation of amyloid plaques in the brain.

properties

IUPAC Name

4-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O3S/c1-9-15(10(2)22-18-9)14-4-3-7-19(14)23(20,21)11-5-6-13(17)12(16)8-11/h5-6,8,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYMXFSUVHBSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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